molecular formula C16H24N6S B2856010 9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]-9H-purine CAS No. 2379976-76-6

9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]-9H-purine

Cat. No.: B2856010
CAS No.: 2379976-76-6
M. Wt: 332.47
InChI Key: ROEINBRSYLOVRH-UHFFFAOYSA-N
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Description

9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]-9H-purine is a synthetic compound with the molecular formula C16H24N6S and a molecular weight of 33247 This compound is characterized by its unique structure, which includes a purine base substituted with a thian-4-yl and a diazepan-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]-9H-purine typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but a common approach includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Substitution Reactions: The thian-4-yl and diazepan-1-yl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution.

    Methylation: The final step involves the methylation of the purine base to introduce the 9-methyl group. This can be achieved using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thian-4-yl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepan-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, thiols, and halides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thian-4-yl derivatives.

    Substitution Products: Compounds with different nucleophilic groups replacing the diazepan-1-yl group.

Scientific Research Applications

9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpurine: A purine derivative with a similar structure but lacking the thian-4-yl and diazepan-1-yl groups.

    9-Methyladenine: Another purine derivative with a methyl group at the 9-position but different substituents on the purine ring.

    Thian-4-yl derivatives: Compounds containing the thian-4-yl group but with different core structures.

Uniqueness

9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]-9H-purine is unique due to its combination of a purine base with both thian-4-yl and diazepan-1-yl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

9-methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6S/c1-20-12-19-14-15(20)17-11-18-16(14)22-6-2-5-21(7-8-22)13-3-9-23-10-4-13/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEINBRSYLOVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCCN(CC3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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